Stereochemical Identity Controls Alkaloid Product: Intermedine vs. Lycopsamine Epimer Pair
Under identical regiospecific coupling conditions (C-9 esterification with (–)-retronecine), (–)-(2S,3S)-viridifloric acid produces intermedine, while (+)-trachelanthic acid produces lycopsamine — a pair of diastereomeric alkaloids differing in configuration at the necic acid C-2′ and C-3′ positions. Both alkaloid products were synthesized, purified, and screened head-to-head in the P388 lymphocytic leukemia assay [1]. This epimeric relationship was independently confirmed by preparative separation and NMR comparison of the corresponding N-oxides, establishing that the necic acid stereochemistry alone determines which alkaloid is obtained [2].
| Evidence Dimension | Alkaloid product identity from identical necine base coupling |
|---|---|
| Target Compound Data | Intermedine (retronecine 9-((-)-viridiflorate)); C-2′ (S), C-3′ (S) configuration in the necic acid moiety |
| Comparator Or Baseline | Lycopsamine (retronecine 9-((+)-trachelanthate)); C-2′ (R), C-3′ (S) configuration in the necic acid moiety |
| Quantified Difference | Epimeric at the necic acid C-2′ position; two distinct alkaloids with different NMR spectra, chromatographic retention times, and P388 antitumor activity profiles |
| Conditions | Regiospecific C-9 coupling of isopropylidene-protected necic acids with (–)-retronecine, followed by hydrolysis and N-oxidation; P388 lymphocytic leukemia in vivo screen (Zalkow et al., 1985) |
Why This Matters
Procurement of the incorrect necic acid diastereomer directly leads to the wrong alkaloid product, invalidating synthetic routes, analytical reference standards, and biological assay results.
- [1] Zalkow, L.H.; Glinski, J.A.; Gelbaum, L.T.; Fleischmann, T.J.; McGowan, L.S.; Gordon, M.M. Synthesis of Pyrrolizidine Alkaloids Indicine, Intermedine, Lycopsamine, and Analogues and Their N-Oxides. Potential Antitumor Agents. J. Med. Chem. 1985, 28 (6), 687–694. View Source
- [2] Colegate, S.M.; Gardner, D.R.; Betz, J.M.; Panter, K.E. Semi-Automated Separation of the Epimeric Dehydropyrrolizidine Alkaloids Lycopsamine and Intermedine: Preparation of Their N-Oxides and NMR Comparison with Diastereoisomeric Rinderine and Echinatine. Phytochem. Anal. 2014, 25 (5), 429–438. View Source
